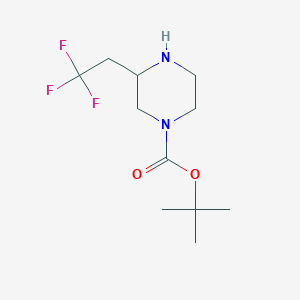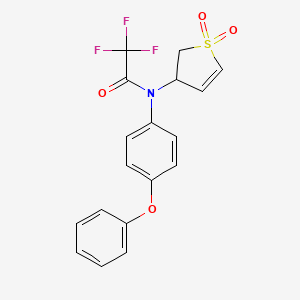
3-甲基-1-(哌啶-4-基)吡咯烷-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H20N2O It is a derivative of pyrrolidine and piperidine, which are both nitrogen-containing heterocycles
科学研究应用
3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
Compounds with similar structures have been found to block nlrp3 activation . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.
Mode of Action
It’s suggested that similar compounds bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles . This suggests that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol might interact with its targets through nucleophilic reactions.
Biochemical Pathways
Similar compounds have been found to block nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β . IL-1β is a pro-inflammatory cytokine, and its release is a key event in many inflammatory responses.
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might have anti-inflammatory effects by blocking nlrp3 activation and the subsequent release of il-1β .
Action Environment
The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
生化分析
Biochemical Properties
3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1–8 µM . The interaction between 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol and COX-2 is crucial for understanding its anti-inflammatory properties. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its potential as a biochemical tool.
Cellular Effects
The effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol on various types of cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol has been reported to inhibit COX-2, which plays a role in inflammation and pain signaling . By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory mediators, thereby affecting cellular responses to inflammation.
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of pro-inflammatory mediators, which can have therapeutic implications for conditions involving inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol may change over time due to factors such as stability and degradation. The compound’s stability under various conditions, including temperature and pH, can influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol remains stable at room temperature, which is essential for its use in biochemical experiments
Dosage Effects in Animal Models
The effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting COX-2 and reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation or renal toxicity . Understanding the dosage-dependent effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.
Transport and Distribution
The transport and distribution of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is essential for optimizing its use in biochemical research and drug development.
Subcellular Localization
The subcellular localization of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and proteins involved in cellular metabolism and signaling. Investigating the subcellular localization of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol typically involves the reaction of 3-methylpyrrolidine with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
相似化合物的比较
Pyrrolidine: A simpler analog that lacks the piperidine ring.
Piperidine: A simpler analog that lacks the pyrrolidine ring.
4-(1-Pyrrolidinyl)piperidine: A closely related compound with similar structural features.
Uniqueness: 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
3-methyl-1-piperidin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHHTDPNQBAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2CCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2516370.png)



![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/new.no-structure.jpg)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)


![[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine](/img/structure/B2516388.png)
